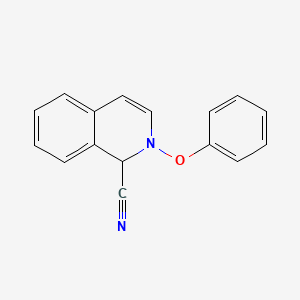
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide is a compound that belongs to the class of tricarboxamides. These compounds are known for their versatile applications in various fields, including chemistry, biology, and industry. The unique structure of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide, which includes three cyclohexyl groups attached to a propane-1,2,3-tricarboxamide backbone, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide typically involves the reaction of propane-1,2,3-tricarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired tricarboxamide product. The general synthetic route can be summarized as follows:
Starting Materials: Propane-1,2,3-tricarboxylic acid and cyclohexylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs.
Análisis De Reacciones Químicas
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cyclohexyl groups, leading to the formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~). These reactions can reduce the amide groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amide nitrogen atoms. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its tricarboxamide structure can be modified to enhance its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to the stabilization of protein-ligand complexes. These interactions can modulate the activity of the target proteins, resulting in various biological effects. The specific pathways involved depend on the target proteins and the context of the research or application.
Comparación Con Compuestos Similares
N~1~,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide can be compared with other tricarboxamide compounds, such as:
N~1~,N~2~,N~3~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: This compound has a benzene ring instead of a propane backbone and is used in lipid polymer hybrid nanomaterials for mRNA delivery.
N~1~,N~2~,N~3~-Tris(2-hydroxyethyl)propane-1,2,3-tricarboxamide: This compound has hydroxyethyl groups instead of cyclohexyl groups and is used as a corrosion inhibitor.
The uniqueness of N1,N~2~,N~3~-Tricyclohexylpropane-1,2,3-tricarboxamide lies in its cyclohexyl groups, which provide distinct hydrophobic properties and influence its interactions with other molecules.
Propiedades
Número CAS |
160535-45-5 |
|---|---|
Fórmula molecular |
C24H41N3O3 |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
1-N,2-N,3-N-tricyclohexylpropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C24H41N3O3/c28-22(25-19-10-4-1-5-11-19)16-18(24(30)27-21-14-8-3-9-15-21)17-23(29)26-20-12-6-2-7-13-20/h18-21H,1-17H2,(H,25,28)(H,26,29)(H,27,30) |
Clave InChI |
BORSDKWFFXGEKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)CC(CC(=O)NC2CCCCC2)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



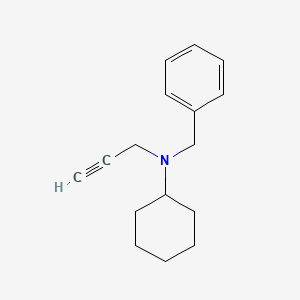
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
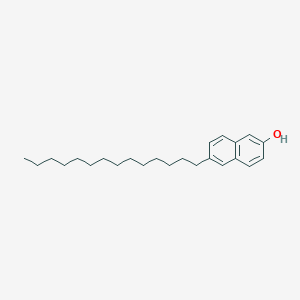
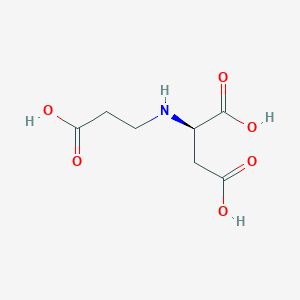
![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[2-(Benzyloxy)ethoxy]ethyl phenylmethanesulfonate](/img/structure/B12558659.png)
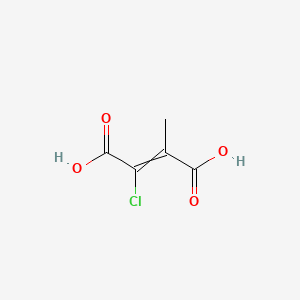
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)

![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
